N-(2-Methyl-4-oxo-1H-quinolin-6-yl)acetamide is a heterocyclic organic compound featuring a quinolinone core with an acetamide substituent. It belongs to the class of quinolinone derivatives, a group of compounds known for their diverse biological activities. While not found in nature, it serves as a valuable building block in the synthesis of more complex molecules with potential applications in various research fields. []
Quinoline derivatives have been shown to interact with biological targets in different ways. For instance, quinolin-6-yloxyacetamides (QAs) have been identified as microtubule destabilizing agents that bind to the colchicine site of tubulin, inhibiting tubulin polymerization and causing mitotic defects in human cancer cells2. Similarly, 2-(quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, with a proposed mechanism involving the targeting of the cytochrome bc1 complex, as indicated by mutations in the qcrB gene in resistant strains5. Additionally, certain quinoline derivatives have shown antileishmanial activity, with one compound being more effective than the standard drug sodium antimony gluconate in reducing parasite load in hamster models4.
A novel anilidoquinoline derivative, specifically 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and found to have significant antiviral and antiapoptotic effects in vitro. This compound has shown a decrease in viral load and an increase in survival rates in mice infected with the Japanese encephalitis virus1.
Quinoline derivatives have been reported to possess potent anti-proliferative properties against various human cancer cell lines. For example, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing specific cytotoxicity against certain cancer cell lines without affecting peripheral blood mononuclear cells6.
The 2-(quinolin-4-yloxy)acetamides have been described as potent antitubercular agents, active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds have shown low toxicity to mammalian cells and have demonstrated intracellular activity against the bacilli in infected macrophages37.
Quinoline derivatives have also been tested for antileishmanial activity, with some compounds proving to be more active than standard treatments. These findings suggest the potential for these compounds to be developed as antileishmanial drugs4.
Although not directly related to the compound , research on related quinoline derivatives has explored their potential as anticonvulsant agents. For instance, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives have been synthesized and evaluated for their affinity to GABAergic biotargets, although the results did not show significant anticonvulsant activity8.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7